4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran

Catalog No.
S569309
CAS No.
51325-91-8
M.F
C19H17N3O
M. Wt
303.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminost...

CAS Number

51325-91-8

Product Name

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran

IUPAC Name

2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methylpyran-4-ylidene]propanedinitrile

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H17N3O/c1-14-10-16(17(12-20)13-21)11-19(23-14)9-6-15-4-7-18(8-5-15)22(2)3/h4-11H,1-3H3

InChI Key

YLYPIBBGWLKELC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C

Synonyms

2-(2-(4-(dimethylamino)styryl)-6-methyl-4H-pyran-4-ylidene)malononitrile

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC=C(C=C2)N(C)C

Properties and Applications as a Laser Dye

4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran, commonly known as DCM, is a red laser dye with valuable properties for various scientific research applications. Its molecular structure features a combination of an electron donor group (dimethylaniline) and an electron acceptor group (dicyanomethylene), leading to efficient light absorption and emission characteristics [].

DCM exhibits a strong absorption peak in the visible spectrum, typically around 480 nm, and emits laser light in the red region, around 610 nm []. This specific wavelength range makes it suitable for various scientific instruments, including:

  • Flow cytometry: DCM is commonly used in flow cytometry for the excitation of fluorescent probes used to identify and characterize specific cell populations [].
  • Confocal microscopy: Due to its efficient light absorption and emission properties, DCM is also employed in confocal microscopy for visualizing specific cellular structures and processes [].
  • Laser pumping: DCM can be used as a gain medium in tunable lasers, allowing researchers to generate light of a specific wavelength for various applications in spectroscopy and photochemistry.

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran, commonly referred to as DCM, is a synthetic organic compound characterized by its vibrant red color and significant photophysical properties. It is classified as a laser dye, primarily used in various optical applications due to its ability to absorb light in the visible spectrum, particularly around 468 nm. The molecular formula of DCM is C₁₉H₁₇N₃O, with a molecular weight of approximately 303.37 g/mol. Its structure features a dicyanomethylene group that acts as an electron acceptor, enhancing its electronic properties and making it suitable for applications in fluorescence and photochemistry .

DCM's primary mechanism of action is related to its light-absorbing and emitting properties. Upon absorbing light, DCM gets electronically excited, and the energy can be released either through fluorescence emission or other non-radiative pathways []. This makes DCM valuable in various applications like lasers and fluorescent probes [].

  • Flammability: DCM has a flash point of 43 °C, indicating flammability.
  • Skin and eye irritant: Due to its chemical structure, DCM can potentially irritate skin and eyes upon contact.
  • Specific data on toxicity is limited, but caution should be exercised when handling DCM due to its potential health hazards.
, primarily involving photoisomerization and thermal processes. The compound can exist in multiple isomeric forms due to the presence of double bonds in its structure. The most notable reaction is the E/Z isomerization, which occurs upon exposure to light, leading to different conformations that can be thermally interconverted. This process is essential for its function in photonic applications, where switching between states can be utilized for data storage and optical devices .

DCM can be synthesized through several methods, typically involving the reaction of appropriate precursors. One common approach includes the condensation of dimethylaminostyryl derivatives with dicyanomethylene compounds under acidic conditions. The synthesis can be optimized by controlling reaction parameters such as temperature and solvent choice to enhance yield and purity. Detailed procedures often involve purification steps such as recrystallization or chromatography to achieve high-purity products suitable for laser dye applications .

The primary applications of DCM include:

  • Laser Dyes: Used in various laser systems due to its strong absorption and emission characteristics.
  • Fluorescent Probes: Employed in biological imaging techniques for tracking cellular activities.
  • Photonic Devices: Utilized in optical switches and data storage systems owing to its photoisomerizable nature.
  • Spectroscopy: Acts as a standard reference compound in fluorescence spectroscopy due to its well-characterized emission spectra .

Interaction studies involving DCM have focused on its behavior in different environments, particularly concerning solvent effects on its photophysical properties. Research indicates that solvent polarity significantly influences the absorption and emission spectra of DCM, affecting its quantum yield and fluorescence lifetime. Additionally, studies have explored the compound's interactions with biomolecules, assessing its potential cytotoxicity and biocompatibility when used in biological systems .

Several compounds share structural similarities with DCM, notably other pyran derivatives and laser dyes. Here are some comparable compounds:

Compound NameStructureUnique Features
4-(Dicyanomethylene)-2-methyl-6-(4-methoxystyryl)-4H-pyranSimilar structure with methoxy groupDifferent electronic properties leading to varied fluorescence behavior
4-(Dicyanomethylene)-2-methyl-6-(p-aminostyryl)-4H-pyranContains an amino groupEnhanced solubility but altered photophysical properties
4-(Dicyanomethylene)-2-methyl-6-(p-chlorostyryl)-4H-pyranChlorine substitutionModifies absorption characteristics due to halogen effects

DCM's unique combination of strong fluorescence, stability under light exposure, and specific electronic interactions sets it apart from these similar compounds, making it particularly valuable for advanced optical applications .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

51325-91-8

Wikipedia

4-(dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran
4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran

General Manufacturing Information

Propanedinitrile, 2-[2-[2-[4-(dimethylamino)phenyl]ethenyl]-6-methyl-4H-pyran-4-ylidene]-: ACTIVE

Dates

Modify: 2023-08-15

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